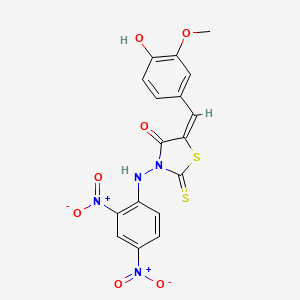

4-chloro-2-(1H-tetrazol-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

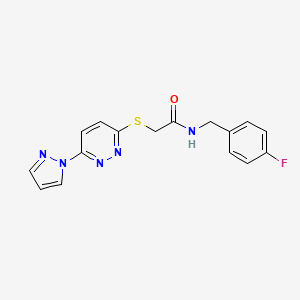

4-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H5ClN4O2 . It is also known as 5-chloro-2-(1H-tetraazol-1-yl)benzoic acid . The compound has a molecular weight of 224.61 .

Molecular Structure Analysis

The molecular structure of 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid can be analyzed using various spectroscopic techniques. For instance, proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR can be used .Physical And Chemical Properties Analysis

4-chloro-2-(1H-tetrazol-1-yl)benzoic acid is a white to yellow solid . It has a molecular weight of 224.6 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

- Click chemistry refers to a set of highly efficient and selective chemical reactions used for bioconjugation, drug discovery, and materials science. 4-Chlorobenzotriazole is a key reagent in click chemistry due to its ability to form stable triazoles with alkynes or azides. These reactions are widely used for labeling biomolecules, synthesizing drug candidates, and constructing functional materials .

- In oligonucleotide synthesis , 4-chlorobenzotriazole acts as an acidic activator during the coupling process. It enhances the efficiency of DNA and RNA synthesis by promoting phosphoramidite coupling reactions. Researchers use it to create custom oligonucleotides for applications such as gene editing, diagnostics, and therapeutics .

- 4-Chlorobenzotriazole derivatives exhibit diverse biological activities. Scientists explore their potential as nonclassical bioisosteres of carboxylic acids due to their near-pKa values. These compounds can serve as building blocks for drug design, targeting specific enzymes or receptors .

- The compound’s reactivity makes it valuable for surface modification . Researchers use it to functionalize surfaces, enhance adhesion, and improve material properties. Applications include coatings, sensors, and nanomaterials .

- 4-Chlorobenzotriazole acts as a corrosion inhibitor for metals, particularly copper and its alloys. It forms a protective layer on metal surfaces, preventing oxidation and corrosion. This property finds applications in electronics, conservation of artifacts, and industrial processes .

- The compound is employed as a photostabilizer in plastics, polymers, and dyes. It absorbs UV radiation and prevents photochemical degradation, extending the lifespan of materials exposed to sunlight. Applications include packaging, textiles, and outdoor products .

Click Chemistry and Bioconjugation

Peptide and Oligonucleotide Synthesis

Medicinal Chemistry

Material Science and Surface Modification

Corrosion Inhibition

Photostabilization of Polymers and Dyes

Future Directions

The future directions for research on 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid could involve further exploration of its potential biological activities. For instance, similar compounds have shown inhibitory activities against MCF-7 and HCT-116 cancer cell lines . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . These cell lines are often used in research as models for breast cancer and colon cancer, respectively.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, such as in cancer.

Pharmacokinetics

Similar compounds have been suggested to have good bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Similar compounds have demonstrated cytotoxic activities against cancer cell lines . This suggests that 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid may also have potential anticancer effects.

properties

IUPAC Name |

4-chloro-2-(tetrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHKEJFZXGUNJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=NN=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)

![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2482501.png)

![6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B2482503.png)

![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)

![4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2482509.png)

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)